2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that combines the structural elements of thiazole and pyridine. These heterocyclic compounds are known for their significant pharmacological activities and are often used in medicinal chemistry for drug design and development .
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a stronger charged interaction with a key residue in PI3K, Lys802 . This interaction disrupts the normal function of the enzyme, leading to changes in the downstream signaling pathways.
Result of Action
As a result of its action, 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits strong inhibitory activity against PI3K . This leads to a disruption in the PI3K/AKT/mTOR pathway, potentially inhibiting cell growth and proliferation. The compound has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolo derivatives, which can be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its role as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein.
Industry: Utilized in the development of functional organic materials.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused heterocyclic structure and exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Thiazolo[3,2-a]pyridines: Known for their antimicrobial, apoptotic, and antitumor activities.
Uniqueness
2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific structural configuration, which allows it to interact with a wider range of biological targets. This makes it a promising candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-18-11-4-3-9-16(18)19(25)23-15-8-5-7-14(13-15)20-24-17-10-6-12-22-21(17)27-20/h3-13H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYKZJTVNUXMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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